![molecular formula C21H24BrN3O3 B14757446 [2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure that includes a bromopyridine moiety, an indole ring, and a tert-butyl carbamate group. Its intricate molecular architecture makes it a valuable subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Bromination of Pyridine: The initial step involves the bromination of pyridine to obtain 5-bromopyridine.
Formation of Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis or other suitable methods.
Coupling Reaction: The 5-bromopyridine is then coupled with the indole derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its indole moiety is known to interact with proteins and enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The bromopyridine group may also participate in binding interactions, enhancing the compound’s overall efficacy. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-tert-butyl (1-((5-chloropyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate
- ®-tert-butyl (1-((5-fluoropyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate
- ®-tert-butyl (1-((5-iodopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate
Uniqueness
®-tert-butyl (1-((5-bromopyridin-3-yl)oxy)-3-(1H-indol-3-yl)propan-2-yl)carbamate stands out due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, a unique interaction that can enhance the compound’s affinity for certain targets. This makes it distinct from its chloro, fluoro, and iodo counterparts.
Propiedades
IUPAC Name |
tert-butyl N-[1-(5-bromopyridin-3-yl)oxy-3-(1H-indol-3-yl)propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c1-21(2,3)28-20(26)25-16(13-27-17-9-15(22)11-23-12-17)8-14-10-24-19-7-5-4-6-18(14)19/h4-7,9-12,16,24H,8,13H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXKTWTVNLBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)COC3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[3-(3-methanehydrazonoylphenyl)-5-[[4-(2-sulfamoylphenyl)phenyl]carbamoyl]-4H-1,2-oxazol-5-yl]acetate;2,2,2-trifluoroacetic acid](/img/structure/B14757364.png)
![(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B14757365.png)
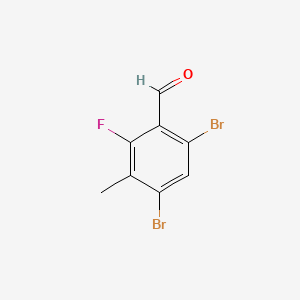
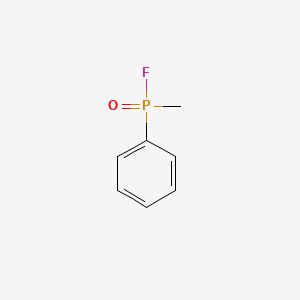
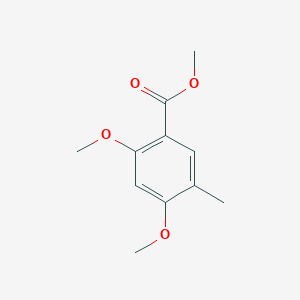
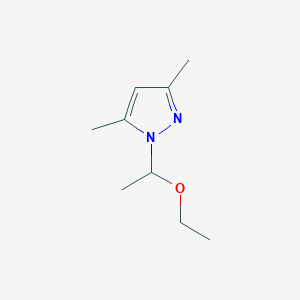
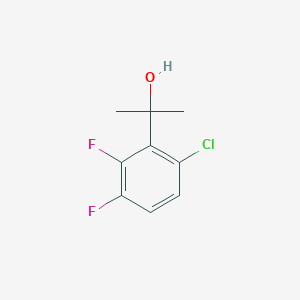
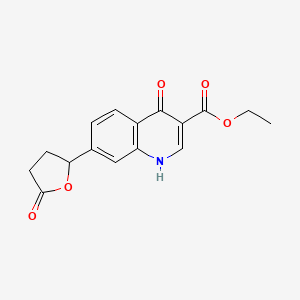
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
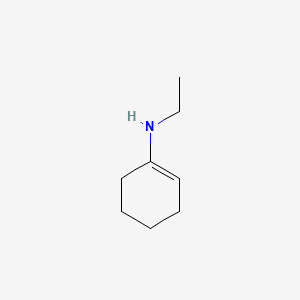
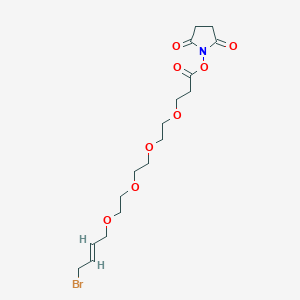
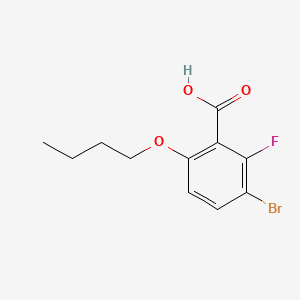

![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
